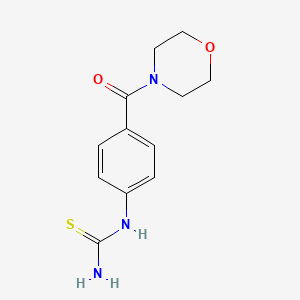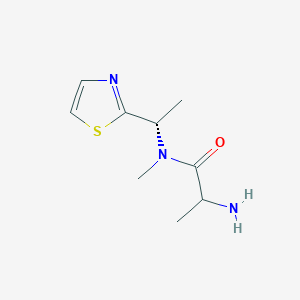
Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The formyl group is introduced via a Vilsmeier-Haack reaction using DMF and POCl3.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and column chromatography are used to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 1-(3,4-dichlorophenyl)-4-carboxy-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 1-(3,4-dichlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(3,4-dichlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Ethyl 1-(3,4-dichlorophenyl)-4-carboxy-1H-pyrazole-3-carboxylate: Similar structure but with a carboxylic acid group instead of a formyl group.
Ethyl 1-(3,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a formyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C13H10Cl2N2O3 |
|---|---|
Molekulargewicht |
313.13 g/mol |
IUPAC-Name |
ethyl 1-(3,4-dichlorophenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)12-8(7-18)6-17(16-12)9-3-4-10(14)11(15)5-9/h3-7H,2H2,1H3 |
InChI-Schlüssel |
KVBATHWIAVGFEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(4-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796059.png)



![3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796074.png)



![2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11796099.png)


